Cas no 1891570-00-5 (2-(2-chloro-3,6-difluorophenyl)morpholine)

2-(2-chloro-3,6-difluorophenyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-chloro-3,6-difluorophenyl)morpholine
- EN300-1993307
- 1891570-00-5
-
- Inchi: 1S/C10H10ClF2NO/c11-10-7(13)2-1-6(12)9(10)8-5-14-3-4-15-8/h1-2,8,14H,3-5H2
- InChI Key: YNGRKKPPLCYISJ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C1CNCCO1)F)F
Computed Properties
- Exact Mass: 233.0418980g/mol
- Monoisotopic Mass: 233.0418980g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 1.8
2-(2-chloro-3,6-difluorophenyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1993307-0.1g |
2-(2-chloro-3,6-difluorophenyl)morpholine |
1891570-00-5 | 0.1g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1993307-0.05g |
2-(2-chloro-3,6-difluorophenyl)morpholine |
1891570-00-5 | 0.05g |
$1008.0 | 2023-09-16 | ||
Enamine | EN300-1993307-2.5g |
2-(2-chloro-3,6-difluorophenyl)morpholine |
1891570-00-5 | 2.5g |
$2351.0 | 2023-09-16 | ||
Enamine | EN300-1993307-0.25g |
2-(2-chloro-3,6-difluorophenyl)morpholine |
1891570-00-5 | 0.25g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-1993307-5.0g |
2-(2-chloro-3,6-difluorophenyl)morpholine |
1891570-00-5 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1993307-1.0g |
2-(2-chloro-3,6-difluorophenyl)morpholine |
1891570-00-5 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1993307-5g |
2-(2-chloro-3,6-difluorophenyl)morpholine |
1891570-00-5 | 5g |
$3479.0 | 2023-09-16 | ||
Enamine | EN300-1993307-0.5g |
2-(2-chloro-3,6-difluorophenyl)morpholine |
1891570-00-5 | 0.5g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1993307-1g |
2-(2-chloro-3,6-difluorophenyl)morpholine |
1891570-00-5 | 1g |
$1200.0 | 2023-09-16 | ||
Enamine | EN300-1993307-10g |
2-(2-chloro-3,6-difluorophenyl)morpholine |
1891570-00-5 | 10g |
$5159.0 | 2023-09-16 |
2-(2-chloro-3,6-difluorophenyl)morpholine Related Literature
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on 2-(2-chloro-3,6-difluorophenyl)morpholine
2-(2-Chloro-3,6-difluorophenyl)morpholine: A Comprehensive Overview
2-(2-Chloro-3,6-difluorophenyl)morpholine (CAS No. 1891570-00-5) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This molecule, characterized by its unique structural features, has garnered attention for its potential in drug discovery and development. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
2-(2-Chloro-3,6-difluorophenyl)morpholine is a morpholine derivative with a substituted phenyl ring. The presence of chlorine and fluorine atoms on the phenyl ring imparts unique chemical and physical properties to the molecule. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its molecular formula is C11H10ClF2N2O, and it has a molecular weight of approximately 263.65 g/mol.
The chemical structure of 2-(2-Chloro-3,6-difluorophenyl)morpholine includes a morpholine ring, which is known for its basicity and ability to form hydrogen bonds. The chloro and difluoro substituents on the phenyl ring contribute to the compound's lipophilicity and electronic properties. These characteristics make it an attractive candidate for various biological studies and pharmaceutical applications.
Synthesis Methods
The synthesis of 2-(2-Chloro-3,6-difluorophenyl)morpholine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-chloro-3,6-difluorobenzaldehyde with morpholine in the presence of a suitable reducing agent. Another approach involves the nucleophilic substitution of 2-chloro-3,6-difluorobenzyl chloride with morpholine under basic conditions.
A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis method using microwave irradiation. This method not only reduces reaction time but also improves yield and purity. The use of microwave-assisted synthesis has gained popularity due to its environmental benefits and cost-effectiveness.
Biological Activities
2-(2-Chloro-3,6-difluorophenyl)morpholine has been investigated for its potential biological activities in various preclinical studies. One notable application is its use as a scaffold for the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions.
A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2-Chloro-3,6-difluorophenyl)morpholine exhibit potent serotonin reuptake inhibition activity. These compounds were found to be selective for serotonin over other monoamine transporters, making them promising candidates for further drug development.
In addition to its potential as an SSRI scaffold, 2-(2-Chloro-3,6-difluorophenyl)morpholine has also shown promise in cancer research. A recent study published in Cancer Letters reported that certain derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis.
Clinical Applications and Future Prospects
The potential clinical applications of 2-(2-Chloro-3,6-difluorophenyl)morpholine are diverse and promising. In the field of psychiatry, compounds derived from this scaffold could offer new treatment options for patients with mood disorders who do not respond well to existing SSRIs. Clinical trials are currently underway to evaluate the safety and efficacy of these compounds in human subjects.
In oncology, the antiproliferative properties of 2-(2-Chloro-3,6-difluorophenyl)morpholine-based derivatives make them attractive candidates for further investigation as potential anticancer agents. Preclinical studies have shown promising results, but more research is needed to determine their therapeutic potential in human cancers.
Beyond these applications, there is ongoing research into other therapeutic areas where 2-(2-Chloro-3,6-difluorophenyl)morpholine-based compounds may have utility. For example, studies are exploring their potential as anti-inflammatory agents and neuroprotective agents.
Conclusion
2-(2-Chloro-3,6-difluorophenyl)morpholine (CAS No. 1891570-00-5) is a versatile compound with significant potential in drug discovery and development. Its unique chemical structure and biological activities make it an attractive candidate for various pharmaceutical applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in the field of medicinal chemistry.
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